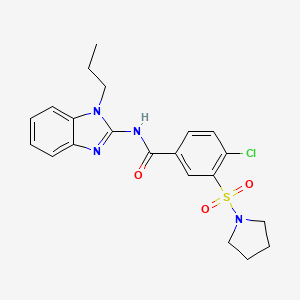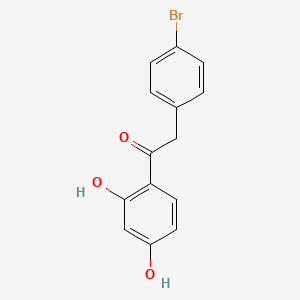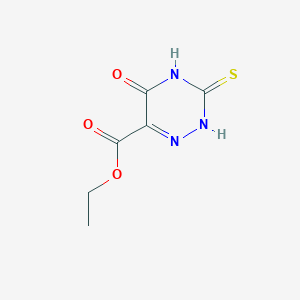![molecular formula C19H21N3O2S B1224210 3-methoxy-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1224210.png)
3-methoxy-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]benzamide is a member of thioureas.
Scientific Research Applications
Synthesis Techniques : A high-yield synthesis of related compounds like (S)-BZM and (S)-IBZM, which are precursors for radiopharmaceuticals, has been developed. This process, starting from 2,6-dimethoxybenzoic acid, demonstrates the compound's role in the synthesis of medical imaging agents (Bobeldijk et al., 1990).
Neuroleptic Activity : Certain benzamides, which are structurally related to the compound , have been designed and synthesized as potential neuroleptics. These compounds were evaluated for their inhibitory effects on apomorphine-induced behavior in rats, showing a correlation between structure and activity, indicating their potential as antipsychotic drugs (Iwanami et al., 1981).
Electrochemical Applications : In another study, a related compound, Sulipride, was used as an electroactive material for a PVC-based Zn2+-selective electrode, highlighting its potential application in electrochemical sensors (Saleh & Gaber, 2001).
Endocrinological Effects : Substituted orthoveratramides, which include derivatives similar to the compound , have shown significant endocrinological effects, such as blocking estrus in rats and inhibiting certain cell formations in the pituitary (Justin‐Besançon et al., 1978).
Antipsychotic Potential : A study on benzamides related to the compound found that certain derivatives are more active than linear benzamides in neuroleptic applications. For example, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide was identified as particularly potent, suggesting potential use in treating psychosis (Högberg et al., 1990).
Conformational Studies : Theoretical conformational studies on dopamine antagonistic benzamide drugs, including derivatives of the compound , help in understanding their interaction with dopamine receptors, which is crucial for developing neuroleptic medications (van de Waterbeemd & Testa, 1983).
properties
Molecular Formula |
C19H21N3O2S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
3-methoxy-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H21N3O2S/c1-24-15-8-6-7-14(13-15)18(23)21-19(25)20-16-9-2-3-10-17(16)22-11-4-5-12-22/h2-3,6-10,13H,4-5,11-12H2,1H3,(H2,20,21,23,25) |
InChI Key |
YQJXMBLPZUBEAU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCCC3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Bromophenyl)amino]-3-(4-methoxyphenyl)-1-phenylpropan-1-one](/img/structure/B1224130.png)
![2,4-Dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol](/img/structure/B1224131.png)

![1-[2-(3-Acetyl-2-hydroxy-6-methoxy-phenyl)-cyclopropyl]-3-(5-cyano-pyridin-2-YL)-thiourea](/img/structure/B1224135.png)
![4-(2,4-Dichlorophenyl)-2-[(1-oxo-2-phenylethyl)amino]-3-thiophenecarboxamide](/img/structure/B1224137.png)
![2-[[6-[(3-bromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]-1,3-benzothiazol-2-yl]thio]-N-phenylacetamide](/img/structure/B1224138.png)
![5-[(1,3-Benzodioxol-5-ylamino)methylidene]-1-cyclopropyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1224139.png)

![4-[(2,4-Dimethoxyanilino)methylidene]-2-(6-methyl-2-pyridinyl)isoquinoline-1,3-dione](/img/structure/B1224144.png)

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B1224146.png)
![[3,5-Bis[(phenylmethyl)amino]-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B1224149.png)
![N-(3,4-dimethoxyphenyl)-6-phenyl-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1224150.png)
